Uridine 5’-Diphospho-N-acetylglucosamine Disodium Salt Uridine 5’-Diphospho-N-acetylglucosamine Disodium Salt Uridine diphosphate-N-acetylglucosamine, also known as UDP-N-acetyl-D-glucosamine or UDP-glcnac, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. Uridine diphosphate-N-acetylglucosamine is soluble (in water) and a moderately acidic compound (based on its pKa). Uridine diphosphate-N-acetylglucosamine has been found in human liver, muscle and adipose tissue tissues, and has also been primarily detected in saliva. Within the cell, uridine diphosphate-N-acetylglucosamine is primarily located in the golgi. Uridine diphosphate-N-acetylglucosamine exists in all eukaryotes, ranging from yeast to humans. Uridine diphosphate-N-acetylglucosamine participates in a number of enzymatic reactions. In particular, Uridine diphosphate-N-acetylglucosamine can be biosynthesized from N-acetyl-glucosamine 1-phosphate and uridine triphosphate; which is catalyzed by the enzyme UDP-N-acetylhexosamine pyrophosphorylase. In addition, Uridine diphosphate-N-acetylglucosamine can be converted into N-acetylmannosamine and uridine 5'-diphosphate; which is mediated by the enzyme bifunctional UDP-N-acetyl glucosamine 2-epimerase / N-acetylmannosamine kinase. In humans, uridine diphosphate-N-acetylglucosamine is involved in the amino sugar metabolism pathway. Uridine diphosphate-N-acetylglucosamine is also involved in several metabolic disorders, some of which include the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway, the tay-sachs disease pathway, the sialuria or french type sialuria pathway, and the salla disease/infantile sialic Acid storage disease pathway.
UDP-N-acetyl-alpha-D-glucosamine is a UDP-amino sugar having N-acetyl-alpha-D-glucosamine as the amino sugar component. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-alpha-D-glucosamine(2-).
Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.
Brand Name: Vulcanchem
CAS No.: 91183-98-1
VCID: VC0116659
InChI: InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1
SMILES: CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]
Molecular Formula: C17H25N3O17P2 • 2Na
Molecular Weight: 651.3 g/mol

Uridine 5’-Diphospho-N-acetylglucosamine Disodium Salt

CAS No.: 91183-98-1

Reference Standards

VCID: VC0116659

Molecular Formula: C17H25N3O17P2 • 2Na

Molecular Weight: 651.3 g/mol

Uridine 5’-Diphospho-N-acetylglucosamine Disodium Salt - 91183-98-1

CAS No. 91183-98-1
Product Name Uridine 5’-Diphospho-N-acetylglucosamine Disodium Salt
Molecular Formula C17H25N3O17P2 • 2Na
Molecular Weight 651.3 g/mol
IUPAC Name disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1
Standard InChIKey HXWKMJZFIJNGES-YZVFIFBQSA-L
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]
SMILES CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]
Canonical SMILES CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]
Appearance Assay:≥95%A crystalline solid
Physical Description Solid
Description Uridine diphosphate-N-acetylglucosamine, also known as UDP-N-acetyl-D-glucosamine or UDP-glcnac, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. Uridine diphosphate-N-acetylglucosamine is soluble (in water) and a moderately acidic compound (based on its pKa). Uridine diphosphate-N-acetylglucosamine has been found in human liver, muscle and adipose tissue tissues, and has also been primarily detected in saliva. Within the cell, uridine diphosphate-N-acetylglucosamine is primarily located in the golgi. Uridine diphosphate-N-acetylglucosamine exists in all eukaryotes, ranging from yeast to humans. Uridine diphosphate-N-acetylglucosamine participates in a number of enzymatic reactions. In particular, Uridine diphosphate-N-acetylglucosamine can be biosynthesized from N-acetyl-glucosamine 1-phosphate and uridine triphosphate; which is catalyzed by the enzyme UDP-N-acetylhexosamine pyrophosphorylase. In addition, Uridine diphosphate-N-acetylglucosamine can be converted into N-acetylmannosamine and uridine 5'-diphosphate; which is mediated by the enzyme bifunctional UDP-N-acetyl glucosamine 2-epimerase / N-acetylmannosamine kinase. In humans, uridine diphosphate-N-acetylglucosamine is involved in the amino sugar metabolism pathway. Uridine diphosphate-N-acetylglucosamine is also involved in several metabolic disorders, some of which include the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway, the tay-sachs disease pathway, the sialuria or french type sialuria pathway, and the salla disease/infantile sialic Acid storage disease pathway.
UDP-N-acetyl-alpha-D-glucosamine is a UDP-amino sugar having N-acetyl-alpha-D-glucosamine as the amino sugar component. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-alpha-D-glucosamine(2-).
Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.
Synonyms Acetylglucosamine, UDP
Diphosphate N-Acetylglucosamine, Uridine
Diphospho-N-Acetylglucosamine, Uridine
N-Acetylglucosamine, Uridine Diphosphate
Pyrophosphoacetylglucosamine, Uridine
UDP Acetylglucosamine
UDPGNAc
Uridine Diphosphate N Acetylglucosamine
Uridine Diphosphate N-Acetylglucosamine
Uridine Diphospho N Acetylglucosamine
Uridine Diphospho-N-Acetylglucosamine
Uridine Pyrophosphoacetylglucosamine
PubChem Compound 16069658
Last Modified Dec 23 2021
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